2-Methoxy-3-methylbenzohydrazide

Descripción general

Descripción

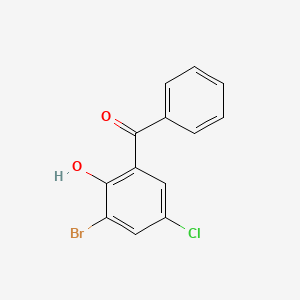

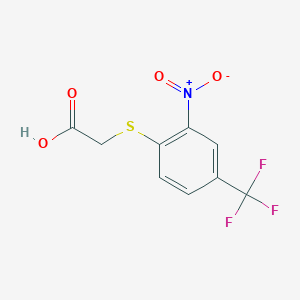

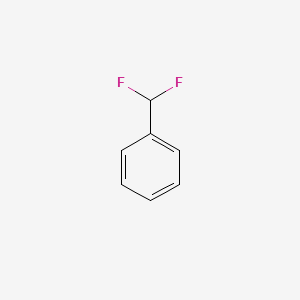

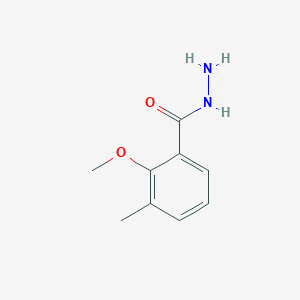

The compound of interest, 2-Methoxy-3-methylbenzohydrazide, is a derivative of benzohydrazide with methoxy and methyl substituents on the benzene ring. While the provided papers do not directly discuss this exact compound, they provide insights into the synthesis, structure, and properties of closely related compounds, which can be used to infer information about this compound.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of hydrazides with aldehydes or ketones. For instance, the synthesis of various hydrazide-hydrazones of 3-methoxybenzoic acid is described, which involves the reaction of the acid hydrazide with different aldehydes . Similarly, the synthesis of a Schiff base compound from 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide is reported . These methods could potentially be adapted for the synthesis of this compound by using appropriate starting materials.

Molecular Structure Analysis

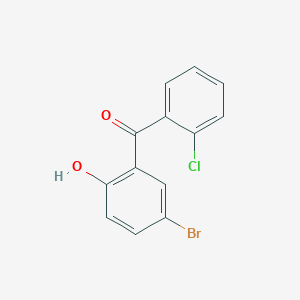

The molecular structure of related compounds is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule. For example, the crystal structure of 2-Hydroxybenzoic acid [1-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol was determined, revealing a trans configuration around the C=N double bond and coplanar benzene rings . Similarly, the structures of 3-bromo-N'-(2-methoxybenzylidene)benzohydrazide and its derivatives were characterized, showing E configurations with respect to the C=N double bonds . These findings suggest that this compound may also exhibit similar structural features.

Chemical Reactions Analysis

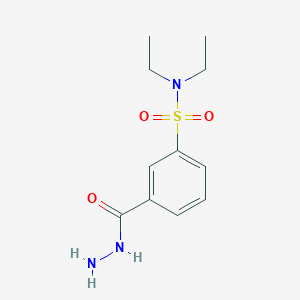

The chemical reactivity of hydrazide compounds is often explored in the context of forming complexes with transition metals or undergoing further chemical transformations. For instance, the formation of transition metal complexes with a 1,2-dihydroquinazolin-4(3H)-one ligand derived from a hydrazide is reported . Additionally, the synthesis of novel heterocyclic compounds from acetohydrazide derivatives demonstrates the versatility of hydrazides in chemical synthesis . These studies indicate that this compound could potentially participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding interactions can affect the emission behavior of methoxy-substituted compounds . The thermal stability of metal complexes derived from hydrazides is also of interest, as seen in the thermal studies of manganese(II) and zinc(II) complexes . These properties are important for understanding the behavior of this compound in different environments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

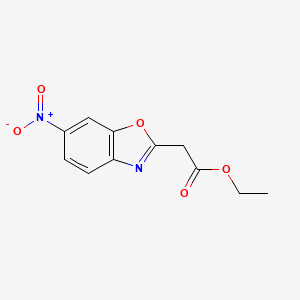

2-Methoxy-3-methylbenzohydrazide derivatives are synthesized through various chemical reactions, involving condensation processes with different benzaldehydes. These compounds are characterized using techniques such as infrared and UV-vis spectra, elemental analyses, and single crystal X-ray diffraction. For example, Xiao-ming Hu et al. (2015) synthesized hydrazone compounds with antibacterial and antifungal activities, highlighting the structural diversity and potential applications of these derivatives in microbial inhibition (Xiao-ming Hu, L. Xue, G. Zhao, & W. Yang, 2015). Similarly, Zenghe Liu (2011) explored the crystal structure of a specific derivative, demonstrating its potential for forming hydrogen-bonded chains in the crystal lattice (Zenghe Liu, 2011).

Biological Activities

These compounds exhibit significant biological activities, including antimicrobial and antitumor effects. The synthesis of novel heterocyclic compounds derived from this compound has shown promising lipase and α-glucosidase inhibition, suggesting potential applications in therapeutic areas (O. Bekircan, S. Ülker, & E. Menteşe, 2015). Furthermore, the synthesis of oxadiazole and hydrazone derivatives based on 3-methoxyphenol indicates their potential as chemotherapeutic agents, highlighting the versatility of this compound derivatives in drug development (B. Kaya et al., 2017).

Propiedades

IUPAC Name |

2-methoxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-3-5-7(8(6)13-2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRNHEAMPFSFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276817 | |

| Record name | 2-Methoxy-3-methylbenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288154-71-2 | |

| Record name | 2-Methoxy-3-methylbenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylbenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-3-METHYLBENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)